5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide

Description

Historical Context and Discovery Timeline

The discovery of 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide is rooted in the broader exploration of sulfonamide-based heterocycles, which gained momentum in the mid-20th century. The 1,3,4-thiadiazole scaffold was first synthesized by Emil Fischer in 1882, but its medicinal potential was not realized until the 1950s, when Roblin and Clapp developed acetazolamide (5-acetylamino-1,3,4-thiadiazole-2-sulfonamide), a carbonic anhydrase inhibitor. This breakthrough established thiadiazole-sulfonamides as critical pharmacophores.

The specific compound, 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide, emerged more recently as a derivative optimized for enhanced reactivity and selectivity. Its synthesis was first reported in the early 21st century, with modern techniques such as cyclodehydration of acylthiosemicarbazides and reflux-driven cyclization enabling high-purity yields. The compound’s structural novelty—combining a methyl group, imino functionality, and sulfonamide moiety—positions it as a subject of ongoing research in medicinal chemistry.

Position Within Sulfonamide-Based Heterocyclic Compounds

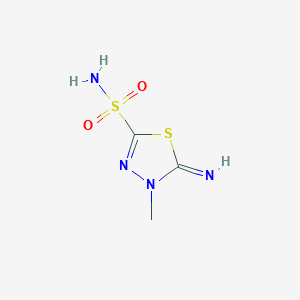

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide belongs to the sulfonamide class of heterocycles, characterized by a sulfur-containing ring fused to a sulfonamide group. Its structure features:

- A 1,3,4-thiadiazole ring with nitrogen atoms at positions 3 and 4, contributing to electron deficiency and nucleophilic reactivity.

- A sulfonamide group (-SO₂NH₂) at position 2, enhancing solubility and enabling hydrogen bonding with biological targets.

- A methyl substituent at position 4 and an imino group (=NH) at position 5, which modulate steric and electronic properties.

Table 1: Comparative Analysis of Thiadiazole-Sulfonamides

This compound’s uniqueness lies in its imino group, which replaces the traditional acetylamino or aryl substituents, potentially altering binding affinities in enzymatic systems.

Academic Significance in Medicinal and Organic Chemistry

In medicinal chemistry, 5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide serves as a versatile scaffold for drug discovery. Key areas of interest include:

- Enzyme Inhibition : The sulfonamide group chelates zinc ions in carbonic anhydrases, while the thiadiazole ring interacts with hydrophobic enzyme pockets. Recent studies highlight its dual inhibitory potential against epidermal growth factor receptor (EGFR) and carbonic anhydrase IX (CA-IX), targets in oncology.

- Synthetic Flexibility : The compound’s nucleophilic C2 and C5 positions allow functionalization via alkylation, acylation, or cross-coupling, enabling structure-activity relationship (SAR) studies. For example, substituting the imino group with aryl moieties has yielded analogs with improved cytotoxic profiles.

- Computational Modeling : Density Functional Theory (DFT) calculations predict its electron-deficient nature ($$ \text{ELUMO} = -1.72 \, \text{eV} $$), favoring interactions with electron-rich biological targets. Molecular dynamics simulations further validate stable binding to EGFR’s ATP pocket.

Table 2: Physicochemical Properties

In organic synthesis, the compound is a precursor to larger heterocyclic systems. Its synthesis via HCl-mediated cyclization of acetazolamide derivatives exemplifies modern green chemistry approaches, achieving 100% yield under reflux conditions.

Properties

CAS No. |

86029-46-1 |

|---|---|

Molecular Formula |

C3H6N4O2S2 |

Molecular Weight |

194.2 g/mol |

IUPAC Name |

5-imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide |

InChI |

InChI=1S/C3H6N4O2S2/c1-7-2(4)10-3(6-7)11(5,8)9/h4H,1H3,(H2,5,8,9) |

InChI Key |

BWSMJWLWXNCHHP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=N)SC(=N1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide

General Synthetic Approach

The synthesis typically involves:

- Construction of the 1,3,4-thiadiazole ring system.

- Introduction of the sulfonamide group at the 2-position.

- Installation of the imino group at the 5-position.

- Methyl substitution at the 4-position.

This is commonly achieved by condensation reactions of suitable thiadiazole precursors with sulfonamide derivatives, followed by functional group transformations to install the imino moiety.

Detailed Preparation Route

Step 1: Preparation of 2-Amino-5-mercapto-1,3,4-thiadiazole Intermediate

- Starting from N,N'-bis(thiocarbamyl)hydrazine , cyclization under acidic reflux conditions (e.g., 4N HCl, reflux for several hours) yields 2-amino-5-mercapto-1,3,4-thiadiazole as a primary intermediate.

- The reaction mixture is cooled to precipitate the product, which is filtered and washed.

- Additional purification steps involve diazotization of 2,5-diamino-1,3,4-thiadiazole and chlorination to form 2-amino-5-chloro-1,3,4-thiadiazole.

- This chloro intermediate is then treated with metallic sulfhydrate (e.g., sodium or calcium sulfhydrate) under reflux to regenerate the mercapto derivative with high yield.

Step 2: Introduction of Sulfonamide Group

- The mercapto-thiadiazole intermediate is reacted with sulfonyl chlorides or sulfonamide derivatives to introduce the sulfonamide group at the 2-position.

- This step often involves nucleophilic substitution or condensation reactions under controlled conditions (temperature, solvent, pH) to ensure selective sulfonamide formation.

Step 3: Formation of the Imino Group at Position 5

- The imino group (–C=NH) at position 5 is introduced via oxidation or condensation reactions involving hydrazine derivatives or related nitrogen sources.

- For example, condensation of 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline with hydrazine affords hydrazone intermediates, which can be transformed into the imino-substituted thiadiazole sulfonamide.

- Spectroscopic techniques (IR, NMR) confirm the presence of imino and sulfonamide functionalities by characteristic absorption bands and chemical shifts.

Step 4: Methyl Substitution at Position 4

- The methyl group at position 4 is typically introduced via methylation of the corresponding thiadiazole precursor before or after sulfonamide formation.

- Methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, or by starting from methyl-substituted thiadiazole derivatives.

Summary Table of Preparation Steps

Analytical and Characterization Data Supporting Preparation

Research Findings and Optimization Notes

- The cyclization and sulfhydrate substitution steps are critical for yield and purity; reflux conditions and stoichiometric excess of sulfhydrate improve conversion.

- Sulfonamide introduction requires careful control of pH and temperature to avoid side reactions.

- Hydrazone formation and imino group installation benefit from mild conditions to preserve functional groups.

- Methylation timing (pre- or post-sulfonamide formation) can affect regioselectivity and overall yield.

Chemical Reactions Analysis

Types of Reactions

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : Forms sulfonic acid derivatives.

- Reduction : Converts the sulfonamide group to an amine group.

- Substitution : Undergoes nucleophilic substitution reactions with amines, thiols, and alcohols under basic or acidic conditions.

Biology

The compound has shown potential as an enzyme inhibitor. It interacts with specific molecular targets, disrupting cellular processes by inhibiting enzyme activity. This property makes it a candidate for further exploration in various biological studies.

Medicine

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide is being investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth factors. The compound has demonstrated cytotoxicity against various cancer cell lines:

- Case Study 1 : In vitro studies showed that this compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells.

- Case Study 2 : Tested against human cervical cancer (HeLa) and hepatocellular carcinoma (HepG2), it displayed significant cytotoxic activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy. Studies reveal that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Mechanism of Action

The mechanism of action of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Carbonic Anhydrase Inhibition

- Acetazolamide (AAZ): A first-generation CA inhibitor with broad-spectrum activity against CA II (KI = 12 nM), CA IV, and CA VII. It is clinically used for glaucoma and epilepsy but lacks isoform selectivity, leading to off-target effects .

- 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives: Acridine/carboxamide hybrids (e.g., compound 7e) exhibit enhanced CA II inhibition (KI = 7.9 nM) due to π-π stacking interactions from the acridine moiety, improving selectivity over AAZ .

- Metal Complexes: Zn(II) and Cu(II) complexes of sulfonamides show improved CA inhibition (e.g., KI = 8–15 nM for CA II) compared to parent ligands, attributed to metal coordination enhancing binding affinity .

- The methyl group could improve lipophilicity, aiding membrane permeability .

Antiviral and Antimicrobial Activity

- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide Derivatives: These compounds (e.g., 7b, 7i) show moderate antiviral activity against tobacco mosaic virus (TMV), though less potent than the control agent ningnanmycin .

- Sulfamethizole: Primarily used as an antibacterial agent, its 5-methyl group contributes to steric hindrance, reducing CA affinity but enhancing antimicrobial specificity .

Pharmacokinetic and Solubility Considerations

- PEGylated Derivatives: Modifications with polyethylene glycol (PEG) chains improve solubility and bioavailability of sulfonamides, critical for antitumor applications .

Biological Activity

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide belongs to the thiadiazole family, known for their wide range of biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 206.25 g/mol. The presence of the thiadiazole ring is crucial for its biological properties, which include antimicrobial, anticancer, and anti-inflammatory activities.

Biological Activities

1. Antimicrobial Activity

Research indicates that 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide exhibits potent antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

2. Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro against several cancer cell lines. For instance, studies have reported that derivatives of thiadiazole compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell cycle regulation and survival.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide has shown anti-inflammatory effects in various models. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide:

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of thiadiazole derivatives, 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide was tested against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 12 µM, indicating significant cytotoxicity compared to control treatments.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study highlighted its potential as a lead compound for developing new antibiotics.

The biological activities of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide are attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism: The compound may disrupt bacterial cell membrane integrity or inhibit enzymes critical for cell wall synthesis.

- Anticancer Mechanism: It induces apoptosis through modulation of apoptotic pathways and inhibition of tumor growth factors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis of 1,3,4-thiadiazole derivatives typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide (CS₂) under basic conditions. For the imino-methyl variant, substitution at the 5-position can be achieved via alkylation or condensation reactions. Optimization includes controlling temperature (60–80°C), solvent polarity (ethanol/DMF), and stoichiometry of reagents. Post-synthesis purification via recrystallization or column chromatography improves yield .

Q. How is the molecular structure of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide confirmed using spectroscopic and crystallographic methods?

- Methodology : Structural validation combines ¹H NMR (to confirm imino and methyl protons), IR spectroscopy (to identify sulfonamide S=O and N-H stretches), and elemental analysis (to verify stoichiometry). For crystalline derivatives, X-ray diffraction (e.g., SHELX software) resolves bond lengths and angles, confirming tautomeric forms (e.g., imino vs. amino configurations) .

Advanced Research Questions

Q. What contradictions exist in the reported biological activities of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide derivatives, and how can they be resolved?

- Analysis : While some studies report antiproliferative activity against HCT116 colon cancer cells (IC₅₀ ~10 µM), others highlight anticonvulsant effects in murine models. These discrepancies may arise from substituent-dependent pharmacokinetics (e.g., imino vs. acetamido groups) or assay-specific conditions. Resolution requires comparative structure-activity relationship (SAR) studies across standardized in vitro/in vivo models and pharmacokinetic profiling (e.g., LogP, plasma stability) .

Q. How can computational models predict the binding affinity of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide to target enzymes like carbonic anhydrase (CA)?

- Methodology : Molecular docking (AutoDock/Vina) and hybrid steered molecular dynamics (hSMD) simulate ligand-enzyme interactions. Key steps:

Protein preparation : Retrieve CA isoforms (e.g., hCA II/VII) from PDB.

Ligand parameterization : Assign partial charges (e.g., CHARMM36 force field).

Free energy calculations : Compute binding free energy (ΔG) using MM-PBSA.

Results correlate with experimental IC₅₀ values, revealing selective inhibition mechanisms (e.g., imino group coordination to Zn²⁺ in CA active sites) .

Q. What role does the imino group play in modulating the pharmacological activity of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide compared to acetamido analogs?

- Experimental Design :

- Step 1 : Synthesize analogs with acetamido (5-Acetamido-1,3,4-thiadiazole-2-sulfonamide) and imino groups.

- Step 2 : Compare CA inhibition (stopped-flow CO₂ hydration assay) and anticonvulsant activity (maximal electroshock test in rodents).

- Findings : The imino group enhances hydrogen bonding with CA VII (Ki ~15 nM vs. 25 nM for acetamido), while the methyl group improves blood-brain barrier permeability for neuropathic pain applications .

Methodological Challenges and Solutions

Q. How can researchers address low aqueous solubility of 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide in preclinical testing?

- Strategies :

- Prodrug design : Introduce phosphate esters at the sulfonamide group for pH-dependent release.

- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance bioavailability.

- Co-solvents : Use ethanol/Cremophor EL mixtures (≤10% v/v) for in vitro assays .

Q. What analytical techniques resolve tautomerism ambiguity (imino vs. amino forms) in 5-Imino-4-methyl-1,3,4-thiadiazole-2-sulfonamide?

- Approach :

- Solid-state NMR : Distinguishes tautomers via ¹⁵N chemical shifts.

- X-ray crystallography : Confirms dominant tautomer in crystal lattices (e.g., imino form in anhydrous conditions).

- DFT calculations : Predict thermodynamic stability using B3LYP/6-311+G(d,p) basis set .

Data Interpretation Guidelines

- For SAR Studies : Use Hansch analysis to correlate substituent hydrophobicity (π) with IC₅₀ values.

- For Enzyme Kinetics : Apply Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive).

- For Toxicity Screening : Prioritize Ames test (mutagenicity) and hERG assay (cardiotoxicity) in early development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.